molecular formula C10H14BrN B13549562 5-(Bromomethyl)-2-tert-butylpyridine

5-(Bromomethyl)-2-tert-butylpyridine

Cat. No.: B13549562
M. Wt: 228.13 g/mol
InChI Key: FMECMZFEILFFIJ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-tert-butylpyridine is a pyridine derivative featuring a bromomethyl (-CH2Br) group at the 5-position and a bulky tert-butyl (-C(CH3)3) group at the 2-position. This compound is of interest in organic synthesis due to the reactivity of the bromomethyl group, which serves as a versatile leaving group in nucleophilic substitution reactions.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

5-(bromomethyl)-2-tert-butylpyridine

InChI

InChI=1S/C10H14BrN/c1-10(2,3)9-5-4-8(6-11)7-12-9/h4-5,7H,6H2,1-3H3

InChI Key

FMECMZFEILFFIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-tert-butylpyridine typically involves the bromination of 2-tert-butylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production methods for 5-(Bromomethyl)-2-tert-butylpyridine may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-tert-butylpyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-tert-butylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-tert-butylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to more oxidized forms, such as aldehydes or carboxylic acids. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Research Findings and Trends

  • Steric Effects : The tert-butyl group in 5-(Bromomethyl)-2-tert-butylpyridine significantly reduces reaction rates in SN2 mechanisms compared to less hindered analogs like 5-(Bromomethyl)-2-fluoropyridine. This property is exploited in controlled, stepwise syntheses .
  • Thermal Stability : tert-butyl derivatives generally exhibit higher thermal stability. For example, 5-(Bromomethyl)-3-phenylisoxazole (mp 82.5–85°C) suggests bromomethyl-tert-butyl pyridine derivatives may have similarly moderate melting points, though data are lacking.
  • Pharmacological Utility : Bromomethyl groups are pivotal in covalent drug design (e.g., kinase inhibitors), while tert-butyl groups enhance lipophilicity and blood-brain barrier penetration .

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